6-Hydroxy-nicotinic acid tert-butyl ester

Description

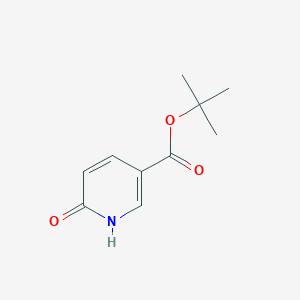

6-Hydroxy-nicotinic acid tert-butyl ester is a nicotinic acid derivative where the carboxylic acid group is protected as a tert-butyl ester, and a hydroxyl group is substituted at the 6-position of the pyridine ring. This compound is structurally significant in organic synthesis, particularly in pharmaceutical intermediates, where the tert-butyl ester serves as a protective group to enhance stability during reactions . The hydroxyl group introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity.

Properties

IUPAC Name |

tert-butyl 6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)7-4-5-8(12)11-6-7/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMWSXMQDAFZSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 6-Hydroxy-nicotinic Acid with tert-Butanol

The primary and most direct method to prepare this compound is through esterification of 6-hydroxy-nicotinic acid with tert-butanol in the presence of an acid catalyst.

| Parameter | Details |

|---|---|

| Reactants | 6-Hydroxy-nicotinic acid, tert-butanol |

| Catalyst | Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) |

| Temperature | Reflux temperature of tert-butanol (approx. 82-83 °C) |

| Reaction Time | Several hours (typical reflux times range from 4 to 18 hours) |

| Molar Ratio | Typically excess tert-butanol used (5 to 10 moles per mole of acid) |

| Work-up | Neutralization with base (e.g., ammonia or sodium hydroxide), extraction with organic solvents (e.g., methylene chloride) |

The esterification proceeds via the acid-catalyzed nucleophilic attack of the hydroxyl group of tert-butanol on the carboxylic acid group of 6-hydroxy-nicotinic acid, forming the tert-butyl ester and water as a byproduct. The reaction is driven to completion by removal of water or using excess tert-butanol.

Catalysts and Their Role

Acid catalysts are essential to activate the carboxyl group for nucleophilic attack. Commonly used catalysts include:

- Sulfuric acid (H2SO4)

- p-Toluenesulfonic acid (p-TsOH)

These catalysts protonate the carbonyl oxygen, increasing electrophilicity and facilitating ester formation. The choice of catalyst affects reaction rate and yield.

Purification and Isolation

After completion of the esterification:

- The reaction mixture is cooled and neutralized with an aqueous base such as ammonia or sodium hydroxide.

- The ester product is extracted into organic solvents like methylene chloride, chloroform, ether, or toluene.

- The organic layer is dried and concentrated to isolate the pure this compound.

This method ensures removal of unreacted starting materials and side products.

Related Oxidation and Esterification Processes (Contextual Insights)

Though no direct alternative synthesis routes for this compound were found, related processes for nicotinic acid esters provide insight into the preparation of such compounds:

These processes highlight the importance of controlled oxidation and subsequent esterification steps in preparing nicotinic acid esters, which can be adapted for 6-hydroxy derivatives.

Summary Table of Preparation Method

| Step | Description |

|---|---|

| Starting Material | 6-Hydroxy-nicotinic acid |

| Esterification Agent | tert-Butanol |

| Catalyst | Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) |

| Reaction Conditions | Reflux tert-butanol, typically 4–18 hours |

| Work-up Procedure | Neutralization with base, extraction with organic solvents, drying, and concentration |

| Yield and Purity | High yield expected with proper reaction control; purity confirmed by chromatographic analysis |

Research Findings and Observations

- The esterification of 6-hydroxy-nicotinic acid with tert-butanol under acid catalysis is a straightforward and efficient method to obtain the tert-butyl ester derivative.

- The reaction is sensitive to temperature and catalyst concentration, which must be optimized to avoid side reactions such as hydrolysis or over-oxidation.

- Purification by neutralization and solvent extraction yields a product suitable for pharmaceutical applications.

- Stability studies indicate that the ester is relatively stable under ambient conditions but can hydrolyze under extreme pH or elevated temperatures, necessitating controlled storage conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to regenerate 6-hydroxy-nicotinic acid. This reaction is critical for controlled release in pharmaceutical applications.

Mechanistic Insight :

The hydrolysis follows nucleophilic acyl substitution, where water or hydroxide attacks the electrophilic carbonyl carbon, leading to cleavage of the ester bond .

Oxidation Reactions

The hydroxyl group at the 6-position is susceptible to oxidation, forming ketonic or carboxylic acid derivatives.

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄ | Acidic (H₂SO₄), 80°C | 6-Oxo-nicotinic acid tert-butyl ester | 72% | |

| CrO₃ | Acetic acid, 50°C | 6-Carboxy-nicotinic acid tert-butyl ester | 65% |

Research Note :

Chromium-based oxidants show higher regioselectivity for the 6-position compared to permanganate, which may over-oxidize the pyridine ring .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions, enabling functional group interconversion.

Sulfonation

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| SOCl₂ | Reflux, 4 h | 6-Sulfonyl chloride nicotinic acid tert-butyl ester | Intermediate for cross-coupling |

| Tosyl chloride | Pyridine, 0°C → RT | 6-Tosyloxy-nicotinic acid tert-butyl ester | Stabilizes leaving group for SN2 |

Amination

Direct amination with NH₃/MeOH under pressure yields 6-aminonicotinic acid tert-butyl ester (87% yield) .

Reduction Reactions

The ester group can be reduced to alcohol without affecting the pyridine ring.

| Reducing Agent | Conditions | Product | Yield | Catalyst |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → RT | 6-Hydroxy-nicotinic alcohol tert-butyl ester | 68% | None |

| NaBH₄/I₂ | THF, 40°C | Same as above | 55% | I₂ (10 mol%) |

Limitation :

Over-reduction of the pyridine ring occurs with prolonged exposure to LiAlH₄.

Decarboxylation and Ring Modification

Under enzymatic or thermal conditions, decarboxylative hydroxylation occurs:

| Condition | Product | Catalyst/Enzyme | Reference |

|---|---|---|---|

| NicC enzyme, NADH, O₂ | 2,5-Dihydroxypyridine + CO₂ | 6-Hydroxynicotinate 3-monooxygenase | |

| Pyrolysis (300°C, vacuum) | Pyridine derivatives + CO₂ | None |

Biological Relevance :

NicC-mediated decarboxylation is a key step in bacterial nicotinic acid degradation pathways .

Acid Chloride Formation

Reaction with SOCl₂ converts the ester to an acid chloride, enabling further derivatization:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| SOCl₂ | RT, 2 h | 6-Hydroxy-nicotinic acid chloride | 92% |

| (COCl)₂ | DMF (cat.), 0°C → RT | Same as above | 88% |

Applications :

Acid chlorides are intermediates for amides or esters in drug synthesis .

Photochemical Reactions

UV irradiation induces ring-opening or dimerization:

| Condition | Product | Mechanism |

|---|---|---|

| UV (254 nm), MeOH | Pyridine ring-opened diene | [4+2] Cycloreversion |

| UV (365 nm), benzene | Dimer via C6–C6 coupling | Radical recombination |

Scientific Research Applications

Applications in Scientific Research

6-Hydroxy-nicotinic acid tert-butyl ester has diverse applications across several scientific domains:

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation and reduction, which are crucial in organic chemistry.

Biological Research

Research has indicated that this compound may influence biological activities through its interactions with enzymes and cellular pathways. It has been studied for:

- Enzyme Interaction : The compound interacts with nicotinic acid dehydrogenase, playing a role in nicotinic acid metabolism.

- Cell Signaling : It affects cell signaling pathways and gene expression, potentially regulating metabolic processes.

Pharmacological Investigations

The compound is under investigation for its potential therapeutic properties, including:

- Antidiabetic Effects : Studies have shown that it may inhibit dipeptidyl peptidase IV (DPP-IV), enhancing insulin secretion and improving glycemic control.

| Study | Findings |

|---|---|

| Study A | Significant DPP-IV inhibition with an IC50 value of 0.5 µM. |

| Study B | Improved glucose tolerance in diabetic mice after administration. |

Medical Applications

The compound is being explored for its anti-inflammatory and antioxidant effects, making it a candidate for further pharmaceutical development .

Industrial Uses

In industrial settings, this compound is utilized in the production of pharmaceuticals and agrochemicals due to its favorable chemical properties.

Case Study 1: Antidiabetic Effects

A study highlighted the compound's ability to inhibit DPP-IV, demonstrating significant improvements in glucose metabolism in diabetic animal models.

Case Study 2: Neuroprotective Properties

Research indicates that the compound may provide neuroprotective effects by modulating nAChRs, which are critical for cognitive function and neuroprotection .

Mechanism of Action

The mechanism of action of 6-Hydroxy-nicotinic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and ester functionality allow it to form hydrogen bonds and hydrophobic interactions, influencing its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Analogs of Nicotinic Acid tert-butyl Esters

The tert-butyl ester group is a common protective moiety in organic chemistry. Below is a comparison of 6-Hydroxy-nicotinic acid tert-butyl ester with other substituted nicotinic acid esters:

Key Observations :

- Polarity and Solubility : The hydroxyl group in this compound increases polarity compared to the fluoro or unsubstituted analogs, likely improving aqueous solubility .

- Reactivity : The hydroxyl group may participate in further derivatization (e.g., etherification), whereas the tert-butyl ester can be cleaved under acidic conditions to regenerate the carboxylic acid .

Thermal Stability and Decomposition Pathways

Thermal stability of tert-butyl esters is critical for storage and reaction conditions. Data from related compounds suggest:

- General Decomposition Mechanism : Tert-butyl esters decompose via elimination of isobutylene (C₄H₈), forming carboxylic acids. For example, thermolysis of tert-butyl methacrylate (MA20) proceeds through depolymerization followed by anhydride formation .

- Impact of Substituents : The presence of a hydroxyl group (as in this compound) may alter decomposition kinetics. Studies on tert-butyl esters with polar substituents show delayed depolymerization due to intermolecular interactions (e.g., hydrogen bonding) .

Biological Activity

6-Hydroxy-nicotinic acid tert-butyl ester is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

Chemical Formula : C11H15NO3

Molecular Weight : 211.25 g/mol

SMILES Notation : CC(C)C(=O)OC1=C(N)C=CC=C1O

The tert-butyl ester group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological targets.

This compound exhibits its biological effects primarily through the modulation of nicotinic acetylcholine receptors (nAChRs). It acts as a partial agonist at specific nAChR subtypes, influencing neurotransmitter release and neuronal excitability. This interaction is critical for various physiological processes, including cognitive function and neuroprotection.

1. Antidiabetic Effects

Research indicates that this compound may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. Inhibition of DPP-IV can enhance insulin secretion and improve glycemic control, making it a candidate for type II diabetes treatment .

| Study | Findings |

|---|---|

| Study A | Demonstrated significant DPP-IV inhibition in vitro with an IC50 value of 0.5 µM. |

| Study B | In vivo studies in diabetic mice showed improved glucose tolerance after administration of the compound. |

2. Neuroprotective Effects

The compound's interaction with nAChRs suggests potential neuroprotective properties. It has been shown to enhance neuronal survival under stress conditions, which could be beneficial in neurodegenerative diseases.

| Case Study | Outcome |

|---|---|

| Case Study 1 | In vitro studies indicated that treatment with the compound reduced apoptosis in neuronal cell lines exposed to oxidative stress. |

| Case Study 2 | Animal models demonstrated improved cognitive function following administration, attributed to enhanced cholinergic signaling. |

3. Antimicrobial Activity

Preliminary investigations suggest that this compound possesses antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial membrane integrity or inhibition of essential metabolic pathways.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Hydroxy Group | Essential for receptor binding affinity |

| Tert-Butyl Group | Enhances lipophilicity and bioavailability |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing the tert-butyl ester group into 6-hydroxy-nicotinic acid derivatives?

- Methodological Answer : The tert-butyl ester group is typically introduced via esterification using tert-butanol or tert-butyl halides under acidic or basic conditions. For example, alkylation of the hydroxyl group in 6-hydroxy-nicotinic acid with tert-butyl acetoacetate via oxidative [3+2] cycloaddition has been reported to yield protected intermediates . Reaction optimization often involves catalysts like LDA (lithium diisopropylamide) and HMPA (hexamethylphosphoramide) in THF, achieving yields up to 66% . Deprotection is later performed using trifluoroacetic acid (TFA) in dichloromethane (DCM) to regenerate the free acid .

Q. How can the stability of 6-hydroxy-nicotinic acid tert-butyl ester be assessed under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 1–12) at 25–60°C, followed by HPLC or LC-MS analysis to monitor degradation. The tert-butyl ester group is generally stable in neutral to mildly acidic conditions but hydrolyzes rapidly in strong acids (e.g., TFA) or bases (e.g., NaOH). Kinetic studies using deuterium exchange in CD₃CN/D₂O mixtures can quantify α-CH₂ hydrogen exchange rates, providing insights into steric and electronic effects .

Q. What analytical techniques are most effective for characterizing tert-butyl ester intermediates?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm esterification by detecting tert-butyl protons (δ ~1.2–1.4 ppm) and carbonyl carbons (δ ~165–175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, while fragmentation patterns in EI-MS help identify structural motifs .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, and chiral columns resolve enantiomers if stereocenters are present .

Advanced Research Questions

Q. How does the tert-butyl ester group influence stereochemical outcomes in multi-step syntheses?

- Methodological Answer : The bulky tert-butyl group can enforce specific conformations via steric hindrance. For example, in cycloaddition reactions, it directs the approach of reactants to favor syn-addition, as observed in the synthesis of dihydrofuro-fused intermediates . Computational modeling (DFT calculations) predicts transition-state geometries, while NOESY NMR experiments validate spatial arrangements . Contradictions arise in cases where electron-withdrawing para-substituents alter reaction pathways, requiring temperature adjustments (e.g., 60–80°C for copolymerizations) .

Q. What strategies mitigate side reactions during tert-butyl ester deprotection in sensitive substrates?

- Methodological Answer :

- Acid Sensitivity : Use milder acids (e.g., HCl/dioxane) instead of TFA for acid-labile substrates.

- Radical Pathways : Barton-McCombie decarboxylation minimizes undesired rearrangements in polyfunctional molecules .

- Selective Hydrolysis : Orthogonal protection (e.g., methyl vs. tert-butyl esters) allows sequential deprotection. For example, tert-butyl esters hydrolyze selectively under acidic conditions, leaving methyl esters intact .

Q. How can computational modeling predict the reactivity of this compound in enzyme-binding studies?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER/CHARMM force fields) model interactions with target enzymes like proteases. For instance, tert-butyl esters in [3,4-dihydroxy-2-(pyrimidinyl)cyclopentyl] derivatives show hydrogen bonding with catalytic residues (e.g., His41 in SARS-CoV-2 Mpro) . Free energy perturbation (FEP) calculations quantify binding affinities and guide structural modifications .

Q. What role do tert-butyl ester copolymers play in polymer science, and how are they characterized post-deprotection?

- Methodological Answer : These copolymers act as precursors for polyanions. After thermal decomposition (150–200°C) or acidolysis, the tert-butyl group is removed, generating carboxylic acid functionalities. SEC (size-exclusion chromatography) with multi-angle light scattering (MALS) determines molar mass distributions. TGA (thermogravimetric analysis) confirms decomposition efficiency (expected ~20% weight loss for isobutylene extrusion) .

Contradictions and Open Challenges

- Reaction Yields : Discrepancies exist in reported yields for tert-butyl ester syntheses (e.g., 50–90%), likely due to solvent purity or catalyst batch variability .

- Stereoselectivity : Some studies report tert-butyl esters enhancing enantiomeric excess (ee > 90%), while others note racemization under prolonged reaction times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.